tert-Butyl 6-bromoindoline-1-carboxylate
Overview
Description
tert-Butyl 6-bromoindoline-1-carboxylate: is an organic compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . It is a derivative of indoline, a bicyclic heterocycle, and features a bromine atom at the 6-position and a tert-butyl ester group at the 1-position of the indoline ring . This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 6-bromoindoline-1-carboxylate can be synthesized through several synthetic routes. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters . The product is then purified through recrystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromoindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: The compound can be reduced to form indoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, ethanol), and catalysts (e.g., palladium) are commonly used.
Major Products:
Substitution: Formation of substituted indoline derivatives.
Oxidation: Formation of indole derivatives.
Reduction: Formation of reduced indoline derivatives.
Scientific Research Applications
tert-Butyl 6-bromoindoline-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl ester group play crucial roles in its reactivity and binding affinity . The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl 6-bromoindoline-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-chloroindoline-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 6-fluoroindoline-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl 6-iodoindoline-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and selectivity in chemical reactions compared to its halogenated counterparts .
Properties
IUPAC Name |
tert-butyl 6-bromo-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRAIVDYVLYXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621908 | |
Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214614-97-8 | |
Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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